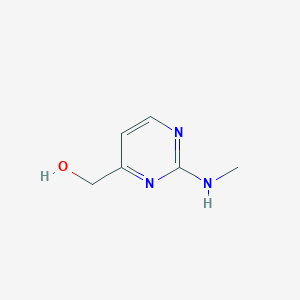

(2-Amino-6-methylpyrimidin-4-yl)methanol

Overview

Description

“(2-Amino-6-methylpyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C6H9N3O . It is also known by its IUPAC name, amino-(6-methylpyrimidin-4-yl)methanol .

Molecular Structure Analysis

The molecular weight of “this compound” is 139.16 g/mol . The InChI string representation of its structure isInChI=1S/C6H9N3O/c1-4-2-5(6(7)10)9-3-8-4/h2-3,6,10H,7H2,1H3 . Physical and Chemical Properties Analysis

“this compound” has several computed properties. It has a topological polar surface area of 72 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .Scientific Research Applications

1. Crystal Structure Analysis

- A study by Cramer et al. (1997) explored the crystal structures of nitrate salts of pyrimidinium derivatives, including (2-Amino-6-methylpyrimidin-4-yl)methanol. This research contributes to understanding the crystallographic properties of pyrimidinium compounds (Cramer et al., 1997).

2. Supramolecular Cocrystal Formation

- Khalib et al. (2015) investigated the formation of a cocrystal involving 2-Amino-4-Chloro-6- Methylpyrimidine with 4-Methylbenzoic Acid. This research provides insights into the interactions and structural properties of pyrimidine derivatives in cocrystal formation (Khalib et al., 2015).

3. Chemical Synthesis and Transformations

- Research by Albericio et al. (2001) on 4,4′‐Bis(2‐amino‐6‐methylpyrimidyl) Disulfide details the synthesis and purification methods for pyrimidine derivatives, contributing to the field of synthetic chemistry and material science (Albericio et al., 2001).

4. Molecular Structure Studies

- A study conducted by Rodríguez et al. (2003) focused on the molecular structure of a dimethyl-(4-trifluromethyl-6-methylpyrimidine-2-thionate)thallium(III) complex. This work enhances the understanding of the complex molecular structures involving pyrimidine derivatives (Rodríguez et al., 2003).

5. Supramolecular Reagents Development

- Research by Aakeröy et al. (2007) in the field of supramolecular chemistry involved the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, expanding the applications of pyrimidine derivatives in supramolecular chemistry (Aakeröy et al., 2007).

6. Electrolytic Reduction Studies

- Sugino et al. (1957) examined the electrolytic reduction of various pyrimidine compounds, including 2-Amino-6-methylpyrimidine, providing valuable insights into the electrochemical properties of these compounds (Sugino et al., 1957).

7. Solubility Studies

- The study of solubility of 2-amino-4-chloro-6-methoxypyrimidine in various solvents by Yao et al. (2017) contributes to the understanding of the solubility properties of pyrimidine derivatives in different solvents, which is crucial for their application in various industries (Yao et al., 2017).

Mechanism of Action

Target of Action

A related compound, n-[(2-amino-6-methylpyrimidin-4-yl)methyl]-3-{[(e)-(2-oxodihydrofuran-3(2h)-ylidene)methyl]amino}benzenesulfonamide, has been found to interact with heat shock protein hsp 90-alpha . This protein plays a crucial role in cellular processes such as signal transduction, protein folding, and degradation .

Mode of Action

It’s known that pyrimidine derivatives have a wide spectrum of biological activity . They are part of natural compounds such as nucleic acids, vitamins, and coenzymes, as well as a number of synthetic drugs .

Biochemical Pathways

It’s known that pyrimidine derivatives can influence a variety of biological pathways . For instance, they have been associated with antitumor, anti-inflammatory, antimicrobial, antifungal, antiviral, anticonvulsant, antioxidant, and anti-HIV activities .

Result of Action

Related pyrimidine derivatives have shown a pronounced stimulating effect on plant growth . They have also been associated with a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, antifungal, antiviral, anticonvulsant, antioxidant, and anti-HIV activities .

Properties

IUPAC Name |

[2-(methylamino)pyrimidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-3,10H,4H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCJXBLOAUIRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

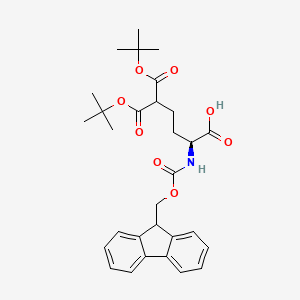

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)

![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)

![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)

![tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166566.png)